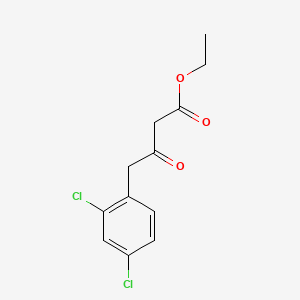
4-(2,4-ジクロロフェニル)-3-オキソブタン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is an organic compound with a complex structure that includes a dichlorophenyl group and an oxobutanoate ester
科学的研究の応用
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
The dichlorophenyl group in the compound could potentially interact with biological targets, altering their function .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including oxidative stress and inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to have antioxidant properties, suggesting that this compound may also exhibit similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .
生化学分析
Biochemical Properties
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate can alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its oxidation and hydrolysis . These metabolic processes lead to the formation of various metabolites, which can have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an area of active research.
Transport and Distribution
Within cells and tissues, Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate can affect its biological activity and efficacy.
Subcellular Localization
The subcellular localization of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired product after subsequent hydrolysis and esterification steps.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Formation of 4-(2,4-dichlorophenyl)-3-oxobutanoic acid.
Reduction: Formation of ethyl 4-(2,4-dichlorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- Ethyl 4-(2,4-dichlorophenyl)-3-hydroxybutanoate
- 4-(2,4-Dichlorophenyl)-3-oxobutanoic acid
- 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
Uniqueness
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate is unique due to its specific structural features, such as the dichlorophenyl group and the oxobutanoate ester, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry.
特性
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-10(15)5-8-3-4-9(13)6-11(8)14/h3-4,6H,2,5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOADHPKDZYTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669503 |
Source


|
| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194240-93-2 |
Source


|
| Record name | Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

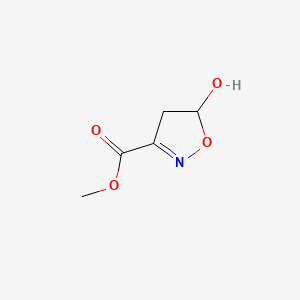
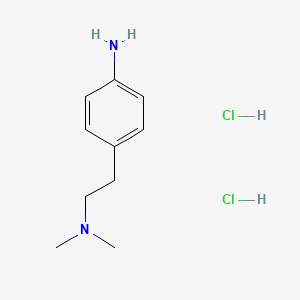
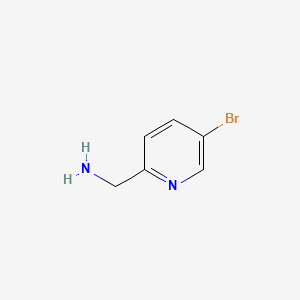

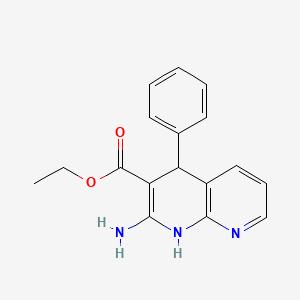

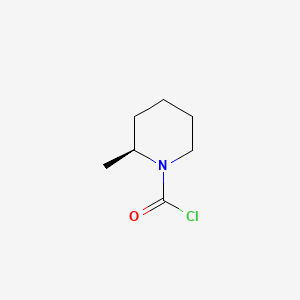

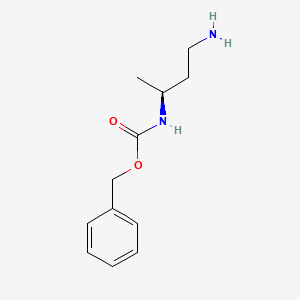
![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)
